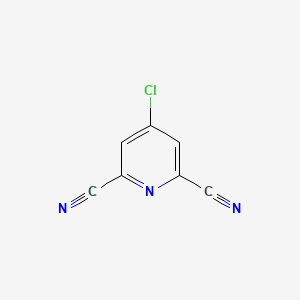

4-Chloropyridine-2,6-dicarbonitrile

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Functional Materials

Pyridine scaffolds are cornerstones of modern organic synthesis. Their derivatives serve as crucial intermediates, ligands for metal catalysts, and key components in the construction of complex molecular architectures. nih.govbohrium.com The nitrogen atom within the ring not only influences the molecule's reactivity and physical properties, such as solubility, but also provides a site for coordination with metal ions, making them invaluable in catalysis and materials science. nih.govresearchgate.net In recent years, the direct functionalization of the pyridine C-H bond has become a significant area of research, offering more efficient and atom-economical ways to create novel pyridine-based compounds. bohrium.com

The applications of pyridine derivatives extend into the realm of functional materials, where they are integral to the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. nih.govacs.org Their tunable electronic properties allow for the precise control of light absorption and emission, making them ideal candidates for these advanced technologies.

Overview of Dicarbonitrile Functionalized Pyridines in Contemporary Chemical Research

The introduction of dicarbonitrile functionalities onto a pyridine ring dramatically alters its electronic and chemical properties, opening up new avenues for research and application. Dicarbonitrile-substituted pyridines are of particular interest due to the strong electron-withdrawing nature of the nitrile groups. This feature makes them valuable as electron-acceptor units in the design of donor-acceptor type molecules for organic electronics. acs.org

Research into dicarbonitrile functionalized pyridines has explored their synthesis through various methods, including multicomponent reactions which offer an efficient way to create highly substituted pyridines in a single step. acs.orgresearchgate.net These compounds have been investigated for their potential in a range of applications, from medicinal chemistry to materials science. acs.orgnih.gov For instance, certain pyridine dicarbonitriles have been explored as potential therapeutics. acs.org

Research Rationale and Focus on 4-Chloropyridine-2,6-dicarbonitrile

Within the family of dicarbonitrile functionalized pyridines, this compound stands out as a particularly interesting and versatile building block. The presence of a chlorine atom at the 4-position, in addition to the two nitrile groups at the 2 and 6-positions, provides multiple reactive sites for further chemical modification. This trifunctional nature allows for a high degree of molecular engineering, enabling the synthesis of a wide array of more complex derivatives.

The chlorine atom can be readily displaced by various nucleophiles, offering a convenient handle for introducing new functional groups. rsc.org This reactivity, combined with the electronic properties imparted by the dinitrile groups, makes this compound a valuable precursor for the synthesis of novel ligands, functional materials, and potentially biologically active molecules. biosynth.combohrium.com For example, it has been used as a precursor in the synthesis of ligands for metal complexes and as a building block for compounds with potential applications in solar cells. biosynth.com

The specific arrangement of the chloro and dicarbonitrile substituents on the pyridine ring creates a unique electronic and steric environment, influencing the reactivity and properties of the resulting derivatives. This has driven research into its synthesis and its utility as a versatile intermediate in various chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₇H₂ClN₃ | biosynth.comnih.gov |

| Molecular Weight | 163.56 g/mol | biosynth.comnih.gov |

| CAS Number | 55306-66-6 | biosynth.comnih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| InChI Key | OQBWVPUACGCUCO-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| SMILES | C1=C(C=C(N=C1C#N)C#N)Cl | biosynth.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridine-2,6-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBWVPUACGCUCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C#N)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloropyridine 2,6 Dicarbonitrile

Established Synthetic Pathways

The synthesis of 4-Chloropyridine-2,6-dicarbonitrile is primarily achieved through two established routes: deoxygenative chlorination of a pyridine (B92270) N-oxide core and cyanation of a polychlorinated pyridine precursor.

Deoxygenative Chlorination Approaches

Deoxygenative chlorination is a key method that involves the simultaneous removal of the N-oxide oxygen and the introduction of a chlorine atom onto the pyridine ring. This transformation is typically accomplished by activating the N-oxide with a suitable reagent that also serves as the chlorine source.

A foundational strategy for synthesizing the target compound involves the treatment of a pyridine N-oxide derivative, specifically one already bearing the 2,6-dicarbonitrile functionalities, with a potent chlorinating agent. The reaction mechanism generally proceeds through the activation of the N-oxide oxygen by the chlorinating agent, making the pyridine ring susceptible to nucleophilic attack by a chloride ion. Common chlorinating agents for this type of transformation include phosphorus oxychloride (POCl₃) and oxalyl chloride ((COCl)₂).

In a documented scalable synthesis, 4-hydroxypyridine-2,6-dicarbonitrile N-oxide is used as the starting material. Its reaction with oxalyl chloride under controlled conditions effectively yields this compound. vulcanchem.com The N-oxide oxygen is removed, and the hydroxyl group at the 4-position is substituted with a chlorine atom. While phosphorus oxychloride is a classic reagent for such transformations on pyridine N-oxides, leading to chlorination predominantly at the 2- or 4-positions, specific documented applications for the 2,6-dicyano substituted precursor are less common. stackexchange.com The general principle involves the formation of a phosphorochloridate intermediate which facilitates the subsequent nucleophilic substitution by chloride.

Table 1: Deoxygenative Chlorination Reaction Parameters

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|

| 4-Hydroxypyridine-2,6-dicarbonitrile N-oxide | Oxalyl chloride | Dichloromethane | 0 - 25 | Optimized for multigram production. vulcanchem.com |

Transitioning a synthetic route from a laboratory scale to multigram or industrial production necessitates significant process optimization. For the deoxygenative chlorination pathway, key considerations include cost-efficiency, reaction control, and final product purity. vulcanchem.com The selection of the chlorinating agent is critical; oxalyl chloride is often favored in scalable processes due to its reactivity under mild conditions and the gaseous nature of its byproducts (CO and CO₂), which simplifies purification. vulcanchem.com

Process optimization focuses on several parameters:

Temperature Control: The reaction is typically maintained between 0°C and 25°C to manage the exothermic nature of the reaction and prevent the formation of side products. vulcanchem.com

Solvent Selection: Anhydrous solvents, such as dichloromethane, are crucial to prevent the decomposition of the reactive chlorinating agents and intermediates. vulcanchem.com

Work-up and Purification: The purification protocol is designed to efficiently remove any unreacted starting materials and reaction byproducts. Standard procedures involve aqueous washes to remove water-soluble impurities, followed by solvent removal and often crystallization or chromatographic purification to achieve high purity of the final compound.

Cyanation Strategies from Halogenated Pyridine Precursors

An alternative synthetic approach begins with a pyridine ring that is already halogenated. This strategy relies on the nucleophilic substitution of halogen atoms with cyanide ions to introduce the required nitrile functionalities.

This pathway potentially starts from a readily available polychlorinated pyridine, such as a 2,6-dichloropyridine (B45657) derivative. The core of this method is a nucleophilic aromatic substitution (SNAr) reaction where cyanide ions (CN⁻) displace the chlorine atoms. Metal cyanides, particularly copper(I) cyanide (CuCN), are frequently employed for the cyanation of aryl halides. vulcanchem.com The use of copper cyanide, often in a polar aprotic solvent like DMF or NMP, can facilitate the substitution of less reactive aryl chlorides.

While specific examples detailing the conversion of a simple 2,6-dichloropyridine to the final product are noted as challenging, the cyanation of related di- and tri-substituted pyridines serves as a procedural model. For instance, the synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile is achieved by reacting 2,5-dibromo-3,4-diaminopyridine with copper cyanide in DMF at elevated temperatures. mdpi.com This demonstrates the viability of using metal cyanides to displace multiple halogens on a pyridine ring.

Table 2: Cyanation Reaction Parameters (Illustrative)

| Precursor Example | Cyanating Agent | Catalyst/Solvent | Temperature (°C) | Product Example |

|---|---|---|---|---|

| 2,5-Dibromo-3,4-diaminopyridine | Copper(I) Cyanide (CuCN) | DMF | 120 - 140 | 3,4-Diaminopyridine-2,5-dicarbonitrile mdpi.com |

The cyanation of polychlorinated pyridines to produce this compound is fraught with challenges, primarily concerning yield and regioselectivity. vulcanchem.com The primary difficulty lies in selectively substituting the chlorine atoms at the 2- and 6-positions while leaving the chlorine atom at the 4-position intact. The electron-withdrawing nature of the nitrile groups, once installed, deactivates the ring towards further nucleophilic substitution, but controlling the initial reaction sequence is complex.

Strategies to overcome these challenges include:

Choice of Cyanide Source: While alkali metal cyanides like NaCN and KCN are cost-effective, copper(I) cyanide often provides better reactivity for aryl chlorides. Less toxic alternatives like potassium ferrocyanide, used with a palladium catalyst, have also been developed to mitigate the hazards of highly toxic cyanides. google.com

Catalysis: The use of transition metal catalysts, such as palladium complexes, can improve the efficiency and selectivity of cyanation reactions, allowing them to proceed under milder conditions.

Further research into optimizing catalysts and reaction conditions is required to establish this cyanation strategy as a consistently high-yielding and selective route. vulcanchem.com

Conversion from Related Carboxamide or Carboxylic Acid Derivatives

The transformation of carboxamide or carboxylic acid functional groups into nitriles is a fundamental strategy in organic synthesis, and it has been applied to the preparation of this compound. A common approach involves the dehydration of a corresponding diamide, 4-chloropyridine-2,6-dicarboxamide. This dehydration can be achieved using various reagents. For instance, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective dehydrating agents that convert the amide groups to nitriles.

Another route starts from pyridine-2,6-dicarboxylic acid. This dicarboxylic acid can be converted to its corresponding acid chloride, pyridine-2,6-dicarbonyl dichloride, by reacting with an agent like thionyl chloride. nih.gov The subsequent reaction of the acid chloride with a nitrogen source, such as ammonia, followed by dehydration, can yield the desired dinitrile. A related patent describes a method for producing 4-chloropyridine-2-carboxylic acid chloride, a useful intermediate, by reacting a pyridine-2-carboxylic acid derivative with thionyl chloride in the presence of a bromine catalyst. google.com This highlights the utility of acid chlorides in the synthesis of such pyridine derivatives.

Similarly, 4-chloropyridine-2-carboxamide (B108429) can be synthesized from 4-chloropyridine-2-carboxylic acid methyl ester. guidechem.com This carboxamide can then serve as a precursor to the corresponding nitrile through dehydration. The synthesis of 4-chloropyridine-2-carboxylic acid itself is an important step, and methods for its preparation from 4-chloro-2-methylpyridine (B118027) have been reported. guidechem.com

Table 1: Synthetic Routes from Carboxamide/Carboxylic Acid Derivatives

| Starting Material | Key Reagents | Intermediate(s) | Final Product |

|---|---|---|---|

| 4-Chloropyridine-2,6-dicarboxamide | POCl₃ or SOCl₂ | - | This compound |

| Pyridine-2,6-dicarboxylic acid | SOCl₂, NH₃ | Pyridine-2,6-dicarbonyl dichloride, 4-Chloropyridine-2,6-dicarboxamide | This compound |

| 4-Chloro-2-methylpyridine | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | 4-Chloropyridine-2-carboxylic acid | This compound (multi-step) |

Emerging and Advanced Synthetic Approaches

The field of organic synthesis is continually evolving, with a focus on developing more efficient, selective, and sustainable methods. The synthesis of functionalized pyridines, including this compound, has benefited from these advancements.

Modern synthetic chemistry has seen a surge in the use of catalytic methods to construct and functionalize heterocyclic compounds like pyridine. nih.gov Transition-metal catalysis, in particular, has enabled a wide range of C-H functionalization reactions on the pyridine ring, allowing for the direct introduction of various substituents. nih.gov For instance, palladium-catalyzed cross-coupling reactions are a potential, though still exploratory, avenue for producing functionalized pyridines. While direct catalytic synthesis of this compound is not yet widely reported, the principles of catalytic C-H activation and functionalization offer a promising direction for future synthetic strategies.

Recent research has also highlighted photochemical organocatalytic methods for the functionalization of pyridines. acs.org These methods utilize light to generate reactive intermediates that can then functionalize the pyridine ring with high regioselectivity. The development of novel catalysts, including biocatalysts, is a key area of research that could lead to more sustainable and efficient routes for pyridine synthesis. ijarsct.co.in Iron-catalyzed cyclization reactions have also been developed for the green synthesis of substituted pyridines. rsc.org

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov For pyridine synthesis, this translates to the use of environmentally benign solvents, recyclable catalysts, and one-pot reactions to reduce the number of synthetic steps and purification processes. ijarsct.co.inscirp.org

Microwave-assisted synthesis is one technique that aligns with green chemistry principles by offering faster reaction times and often higher yields. ijarsct.co.in The development of synthetic methods that utilize renewable feedstocks and operate under milder reaction conditions is a major goal. For example, the synthesis of zinc pyridine-2,6-dicarboxylate (B1240393) complex has been achieved through a room-temperature solid-state reaction, demonstrating a green chemistry approach. ijcce.ac.ir The application of these principles to the synthesis of this compound could lead to more environmentally friendly and economically viable production methods.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route depends on several factors, including yield, cost of starting materials and reagents, scalability, and environmental impact.

Emerging catalytic methods, particularly those involving C-H functionalization, have the potential for higher synthetic efficiency by reducing the number of steps required to build the functionalized pyridine ring. nih.gov However, achieving the desired regioselectivity for the introduction of three different substituents (a chloro group and two nitrile groups) on the pyridine ring can be a significant challenge. The development of highly selective catalysts is crucial for the success of these approaches.

For the production of this compound on a larger scale, practical considerations such as cost, safety, and ease of operation are paramount. A scalable synthesis route involves the deoxygenative chlorination of pyridine N-oxide derivatives. For instance, 4-hydroxypyridine-2,6-dicarbonitrile N-oxide can be reacted with oxalyl chloride to produce the target compound. This method has been optimized for multigram production, focusing on cost-effectiveness and high purity.

The use of hazardous reagents like thionyl chloride or phosphorus oxychloride in traditional methods can pose challenges for industrial-scale production due to safety and waste disposal concerns. patsnap.comgoogle.com Processes that utilize less hazardous materials and generate less waste are more desirable from an industrial perspective. Furthermore, the availability and cost of starting materials are critical factors. For example, the synthesis of 2,6-dichloropyridine, a potential precursor, has been a subject of research to develop efficient and simple methods. google.com The development of robust and scalable catalytic processes that are also economically viable remains a key objective for the industrial production of functionalized pyridines like this compound.

Table 2: Comparison of Synthetic Approaches

| Approach | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| From Carboxamides/Acids | Well-established chemistry, good regiocontrol | Often requires harsh reagents, multi-step | Moderate to good, with process optimization |

| Catalytic Methods | Potential for high efficiency, atom economy | Regioselectivity can be challenging, catalyst cost/availability | Potentially high, but requires further development |

| Green Chemistry Approaches | Reduced environmental impact, improved safety | May require specialized equipment (e.g., microwave), catalyst development is ongoing | Variable, depends on the specific method |

Chemical Reactivity and Derivatization of 4 Chloropyridine 2,6 Dicarbonitrile

Electronic Characteristics and Substituent Effects on Reactivity

The reactivity of 4-chloropyridine-2,6-dicarbonitrile is largely dictated by the electronic interplay between the electronegative nitrogen atom in the pyridine (B92270) ring and the electron-withdrawing nitrile and chloro substituents. The pyridine nitrogen, being more electronegative than carbon, decreases the electron density of the ring, a phenomenon known as the -I (negative inductive) effect. This effect deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution. uoanbar.edu.iq

The two nitrile groups (-C≡N) at the 2- and 6-positions are powerful electron-withdrawing groups. They further deplete the electron density of the pyridine ring through both inductive and resonance effects. This pronounced electron deficiency makes the carbon atoms of the pyridine ring, particularly at the 2-, 4-, and 6-positions, highly electrophilic and thus susceptible to attack by nucleophiles. The chlorine atom at the 4-position also contributes to the electron-withdrawing nature of the molecule via its inductive effect.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro-Substituted Position

The most prominent aspect of the reactivity of this compound is its propensity to undergo nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient carbon atom bearing the chloro group, leading to the displacement of the chloride ion. The pyridine ring, especially when substituted with strong electron-withdrawing groups, is highly activated for such reactions. youtube.com

The general mechanism for SNAr on pyridines involves the initial attack of the nucleophile on the aromatic ring, which breaks the aromaticity and forms a high-energy anionic intermediate known as a Meisenheimer complex. stackexchange.com The stability of this intermediate is a key factor in determining the feasibility of the reaction. For pyridines, attack at the 2- and 4-positions is favored because the resulting negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com In the case of this compound, the additional electron-withdrawing nitrile groups further stabilize this intermediate, making the SNAr reaction particularly facile at the 4-position.

Reactions with Nitrogen-Based Nucleophiles (e.g., Amines) for Novel Derivative Synthesis

The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, provides a straightforward route to a diverse range of 4-amino-substituted pyridine-2,6-dicarbonitrile (B1583803) derivatives. These reactions are typically carried out under mild conditions and often proceed with high yields. The resulting aminopyridine derivatives are valuable scaffolds in medicinal chemistry and materials science. researchgate.net The general reaction scheme is as follows:

Reaction of this compound with an amine.

This type of reaction is a common strategy for introducing nitrogen-containing functional groups onto a pyridine ring. youtube.com The resulting products can serve as precursors for the synthesis of more complex heterocyclic systems. researchgate.net

Reactions with Oxygen-Based Nucleophiles (e.g., Alkoxides)

Similar to nitrogen nucleophiles, oxygen-based nucleophiles like alkoxides (RO⁻) readily displace the chloro group in this compound. This reaction allows for the synthesis of 4-alkoxypyridine-2,6-dicarbonitrile derivatives. The reaction with methoxide, for instance, would yield 4-methoxypyridine-2,6-dicarbonitrile. The stability of the intermediate formed during nucleophilic attack by an alkoxide at the 4-position is crucial for the reaction to proceed. stackexchange.com

Mechanistic Investigations of SNAr Pathways and Regiochemical Control

The regioselectivity of nucleophilic aromatic substitution on substituted pyridines is a well-studied area. In general, for halopyridines, the reactivity order is often 4-halo > 2-halo. stackexchange.com This preference can be explained by examining the stability of the Meisenheimer intermediate. While both 2- and 4-positions allow for delocalization of the negative charge onto the ring nitrogen, steric hindrance from the adjacent nitrile group at the 2-position and potential electronic repulsion between the incoming nucleophile and the nitrogen lone pair could favor attack at the 4-position. stackexchange.com

Theoretical studies, such as those employing frontier molecular orbital (FMO) theory, suggest that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, making it the more favorable site for nucleophilic attack. stackexchange.com This is a general trend observed for pyridines with electron-withdrawing groups para to the leaving group.

Transformations and Reactivity of Nitrile Functional Groups

The two nitrile groups at the 2- and 6-positions of this compound are also reactive functional groups that can participate in various chemical transformations.

Cycloaddition Reactions Involving Dinitrile Moieties

Nitriles can act as dienophiles or dipolarophiles in cycloaddition reactions. libretexts.org While specific examples of cycloaddition reactions directly involving the dinitrile moieties of this compound are not extensively detailed in the provided search results, the general reactivity of nitriles suggests their potential to participate in such transformations. For instance, [4+2] cycloadditions (Diels-Alder reactions) where the nitrile acts as the dienophile are known, leading to the formation of six-membered heterocyclic rings. libretexts.orgacs.org Dipolar cycloadditions are another class of reactions where nitriles can react with 1,3-dipoles to form five-membered heterocyclic rings. libretexts.orgnih.gov The electron-withdrawing nature of the pyridine ring would likely influence the reactivity of the nitrile groups in these cycloaddition reactions.

Hydrolysis Pathways to Carboxylic Acid Derivatives

The nitrile groups of this compound can be hydrolyzed to carboxylic acids. For instance, alkaline hydrolysis can be employed to convert the dinitrile into the corresponding dicarboxylic acid. This transformation is a key step in the synthesis of various derivatives. The resulting 4-chloropyridine-2,6-dicarboxylic acid can then be converted to its acid chlorides, which are versatile intermediates for the synthesis of amides and esters. rjsvd.com

A general method for producing 4-chloropyridine-2-carboxylic acid chloride involves reacting a pyridine-2-carboxylic acid derivative with thionyl chloride in the presence of a bromine catalyst. google.com This suggests a potential pathway for the selective hydrolysis and subsequent chlorination of one of the nitrile groups in this compound, although specific studies on this selective reaction for this particular compound are not detailed in the provided results. The hydrolysis of acid chlorides can, in turn, yield carboxylic acids. libretexts.org

The following table summarizes the transformation of this compound to its carboxylic acid derivatives:

| Starting Material | Reagents and Conditions | Product | Reference |

| This compound | Alkaline hydrolysis | 4-Chloropyridine-2,6-dicarboxylic acid | rjsvd.com |

| 4-Chloropyridine-2,6-dicarboxylic acid | Thionyl chloride | 4-Chloropyridine-2,6-dicarbonyl dichloride | rjsvd.com |

Reduction Reactions to Amine Derivatives

The nitrile functionalities in this compound are susceptible to reduction to form the corresponding amine derivatives. While specific protocols for the reduction of this compound are not explicitly detailed in the provided search results, general methods for the reduction of nitriles to primary amines are well-established in organic chemistry. These methods typically involve the use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

The resulting diamine, 4-chloro-2,6-bis(aminomethyl)pyridine, would be a valuable building block for the synthesis of more complex molecules, including ligands for coordination chemistry and precursors for pharmacologically active compounds. The presence of the chloro substituent offers a site for further functionalization through nucleophilic substitution reactions.

Role in the Formation of Fused Heterocyclic Ring Systems

This compound serves as a precursor for the synthesis of fused heterocyclic ring systems. For example, its reaction with the diethyl acetal (B89532) of aminoacetaldehyde leads to the formation of 2,6-bis(1H-imidazol-2-yl)-4-chloropyridine, which functions as a tridentate ligand. rjsvd.com This demonstrates the utility of the dinitrile in constructing multidentate ligands with potential applications in coordination chemistry.

Furthermore, the reactivity of the nitrile and chloro groups in pyridine dicarbonitrile derivatives allows for their use in the synthesis of various fused systems. For instance, 2-chloropyridine-3,4-dicarbonitrile (B3347337) moieties, which are structurally related to the title compound, are valuable building blocks for creating diverse molecular libraries. researchgate.netbeilstein-journals.org Tandem reactions of 2-chloro-3-cyanopyridine (B134404) with hydrazine (B178648) hydrate (B1144303) have been utilized to construct pyrazolo[3,4-b]pyridine derivatives, some of which exhibit antiproliferative activities. researchgate.net This highlights the potential of chloropyridine carbonitriles in medicinal chemistry for the development of novel therapeutic agents. The synthesis of bis-(3-(substituted)-1H-1,2,4-triazol-5-yl)pyridine ligands has been achieved through the reaction of the corresponding dicyanopyridine with hydrazine hydrate, followed by cyclization. rsc.org

The following table provides examples of fused heterocyclic systems derived from related chloropyridine carbonitriles:

| Starting Material | Reagents | Product | Reference |

| This compound | Diethyl acetal of aminoacetaldehyde | 2,6-bis(1H-imidazol-2-yl)-4-chloropyridine | rjsvd.com |

| 2-Chloro-3-cyanopyridine | Hydrazine hydrate | Pyrazolo[3,4-b]pyridine derivatives | researchgate.net |

| Dicyanopyridine | Hydrazine hydrate, p-tolyl chloride or trifluoroacetic acid, ethylene (B1197577) glycol | bis-(3-(substituted)-1H-1,2,4-triazol-5-yl)pyridine | rsc.org |

Other Advanced Functionalization Strategies

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)

The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. Reactions with sulfur-based nucleophiles, such as thiols, provide a route to a variety of 4-sulfanylpyridine derivatives. For instance, the reaction of 4-acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles with aromatic thiols in the presence of a base like triethylamine (B128534) leads to the formation of 4-acyl-2-amino-6-(arylsulfanyl)pyridine-3,5-dicarbonitriles. researchgate.net This type of reaction is a common strategy for introducing sulfur-containing functional groups onto the pyridine core. These sulfanylpyridine derivatives are of interest due to their potential biological activities. researchgate.netnih.govrsc.org

The following table summarizes a representative reaction with a sulfur-based nucleophile:

| Starting Material | Nucleophile | Product | Reference |

| 4-Acyl-2-amino-6-chloropyridine-3,5-dicarbonitrile | Aromatic thiol | 4-Acyl-2-amino-6-(arylsulfanyl)pyridine-3,5-dicarbonitrile | researchgate.net |

Strategies for the Development of Extended Conjugated Systems

This compound and its derivatives are valuable platforms for the development of extended conjugated systems, which are of interest for their optical and electronic properties. The presence of multiple reactive sites—the chloro group and the two nitrile groups—allows for a variety of coupling and condensation reactions.

One strategy involves the condensation of a related cyclopenta[b]pyridine derivative, formed from tetracyanoethylene, cyclopentanone, and hydrogen chloride, with aromatic aldehydes bearing electron-donor groups. beilstein-journals.orgnih.gov This results in push-pull molecules with tunable full-color emission. beilstein-journals.org The 2-chloropyridine-3,4-dicarbonitrile moiety within these structures provides a handle for further modifications. beilstein-journals.orgnih.gov Although this example does not directly use the title compound, it illustrates a powerful approach for creating extended π-systems from related chloropyridine dinitriles. The development of such donor-π-acceptor molecules is a significant area of research in materials science. beilstein-journals.orgnih.gov

Comparative Reactivity Studies with Isomeric and Analogous Pyridine Dicarbonitriles

The reactivity of this compound can be compared with its isomers and analogues to understand the influence of substituent positions on its chemical behavior. For instance, in the synthesis of multipotent drugs, 2-amino-6-chloropyridine-3,5-dicarbonitrile (B1296360) and 2-amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile (B1608820) are used as starting materials. joseroda.comacs.org The chloro group at the 6-position in these molecules is readily displaced by various nucleophiles. Subsequently, the amino group at the 2-position can be converted to a chloro group via a Sandmeyer-type reaction, yielding 2,6-dichloropyridine-3,5-dicarbonitrile (B170279) derivatives. joseroda.comnih.gov

A study on 6-chloro-pyridonepezils, which are chloropyridine-donepezil hybrids, involved the reaction of 2,6-dichloro-4-phenylpyridine-3,5-dicarbonitrile or 2,6-dichloropyridine-3,5-dicarbonitrile with amines. bohrium.com In these cases, one of the chloro groups is selectively substituted by the amine nucleophile. This suggests that the two chlorine atoms in the 2,6-dichloro isomers have different reactivities, likely due to electronic and steric factors.

Furthermore, the synthesis of 2-(butylamino)cinchomeronic dinitrile derivatives involves the reaction of 2-chloropyridine-3,4-dicarbonitriles with butylamine. nih.gov This highlights the reactivity of a chloro group at the 2-position, which is adjacent to a nitrile group. The development of methods for the regioselective functionalization of such polychlorinated pyridine systems is crucial for accessing specific isomers. For example, a regioselective C-6 lithiation of 2-chloropyridine (B119429) has been achieved using a superbase, providing access to 6-functionalized-2-chloropyridines. researchgate.net

The following table compares the reactivity of different chloropyridine dicarbonitrile isomers:

| Compound | Reaction | Observation | Reference |

| 2-Amino-6-chloropyridine-3,5-dicarbonitrile | Nucleophilic substitution at C6, then Sandmeyer reaction at C2 | Sequential functionalization at two different positions. | joseroda.com |

| 2,6-Dichloropyridine-3,5-dicarbonitrile | Reaction with amines | Selective substitution of one chloro group. | bohrium.com |

| 2-Chloropyridine-3,4-dicarbonitrile | Reaction with butylamine | Substitution of the chloro group at the 2-position. | nih.gov |

| 2-Chloropyridine | Lithiation with BuLi-LiDMAE | Regioselective lithiation at the C-6 position. | researchgate.net |

Structural Elucidation and Advanced Characterization Methodologies

Crystal Structure Analysis and Intermolecular Interactions

The three-dimensional arrangement of 4-Chloropyridine-2,6-dicarbonitrile in the solid state is dictated by a variety of non-covalent interactions, which collectively determine its crystal packing and supramolecular assembly.

Characterization of C–H···N Hydrogen Bonding and π-Stacking Interactions

In the crystal structure of this compound, molecules are organized through specific intermolecular forces. nih.gov Pairwise centrosymmetric head-to-head C–H···N hydrogen bonds involving both the nitrile and pyridine (B92270) nitrogen atoms are observed. nih.gov These interactions link the molecules into one-dimensional chains. nih.gov

Exploration of Halogen Bonding (e.g., C–Cl···N) and Other Non-Covalent Interactions

While C–H···N hydrogen bonds and π-stacking are prominent, the presence of a chlorine atom introduces the possibility of halogen bonding. In related structures, such as 2,6-Dichloropyridine-3,5-dicarbonitrile (B170279), C–Cl···N interactions have been observed to link molecular chains into layers. researchgate.net Although not explicitly detailed for this compound in the provided search results, the potential for such interactions is an important consideration in its crystal engineering. Other non-covalent forces, such as van der Waals interactions, also play a crucial role in the solid-state packing of the molecule. researchgate.net

Analysis of Solid-State Packing and Supramolecular Assembly

The interplay of the aforementioned intermolecular interactions results in a distinct solid-state packing arrangement for this compound. The C–H···N hydrogen bonds form one-dimensional chains, which are then assembled into a higher-order supramolecular structure through π-stacking. nih.gov This assembly highlights how specific and directional non-covalent interactions can be utilized to build predictable supramolecular architectures from molecular building blocks. science.gov

Application of Single Crystal X-ray Diffraction for Molecular and Supramolecular Structure Determination

Single crystal X-ray diffraction is an indispensable technique for the unambiguous determination of molecular and supramolecular structures. uni-saarland.de This method allows for the precise measurement of bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. uni-saarland.de For this compound, this technique has been fundamental in identifying the specific C–H···N hydrogen bonding patterns and the geometry of the π-stacking interactions that define its crystal structure. nih.gov The resulting data provides a detailed three-dimensional map of the molecule and its interactions with neighboring molecules. researchgate.net

Spectroscopic Techniques for Structural Confirmation and Characterization

Spectroscopic methods provide complementary information to X-ray diffraction, confirming the connectivity and electronic environment of the atoms within the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands confirm its molecular structure. The presence of the nitrile groups (C≡N) is typically indicated by a sharp absorption band in the region of 2240-2200 cm⁻¹. rsc.org The aromatic C-C and C-N stretching vibrations of the pyridine ring appear in the fingerprint region, generally between 1600 cm⁻¹ and 1400 cm⁻¹. libretexts.org Additionally, the C-Cl stretching vibration can be observed at lower frequencies.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| Nitrile (C≡N) Stretch | 2240 - 2200 |

| Aromatic C-C/C-N Stretch (in-ring) | 1600 - 1400 |

| C-H Aromatic Stretch | 3100 - 3000 |

| C-Cl Stretch | 850 - 550 |

This table presents typical IR absorption ranges for the functional groups found in this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₇H₂ClN₃), the molecular ion peak (M⁺) is expected to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. savemyexams.comsavemyexams.com Given the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M⁺ and M+2 peak pattern, with the M+2 peak having about one-third the intensity of the M⁺ peak. chemguide.co.uk The calculated molecular weight is approximately 163.56 g/mol . biosynth.comnih.gov

Fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for aromatic nitriles may involve the loss of HCN or the entire nitrile group. The presence of the chlorine atom also influences the fragmentation, with potential loss of a chlorine radical.

| Ion | Description | Approximate m/z |

| [M]⁺ | Molecular ion containing ³⁵Cl | ~163 |

| [M+2]⁺ | Molecular ion containing ³⁷Cl | ~165 |

| [M-Cl]⁺ | Fragment after loss of chlorine | ~128 |

| [M-CN]⁺ | Fragment after loss of a nitrile group | ~137 |

This table outlines the expected major peaks in the mass spectrum of this compound.

UV-Visible (UV-Vis) Spectroscopy in Photophysical and Complexation Studies

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and is particularly useful for investigating its photophysical properties and its behavior in complexation reactions. researchgate.netrsc.org The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) would typically show absorption bands in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions of the pyridine ring and nitrile groups. nih.govnih.gov These studies are crucial for applications where the compound is part of a larger system, such as in the development of fluorescent materials or metal complexes. researchgate.netresearchgate.net The specific wavelengths of maximum absorbance (λmax) can be influenced by the solvent and the presence of other interacting species.

| Transition Type | Expected Wavelength Range (nm) |

| π→π | 200 - 300 |

| n→π | >300 |

This table indicates the general regions for electronic transitions in the UV-Vis spectrum of compounds similar to this compound.

Advanced Analytical Methodologies

Beyond structural confirmation, advanced analytical methods are critical for ensuring the purity of this compound and for identifying any byproducts or impurities that may be present from its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound and for quantifying its concentration in a sample. google.comnih.gov A reversed-phase HPLC method, typically using a C18 column, is commonly employed. sielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.comgoogle.com The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the compound exhibits strong absorbance. sielc.com The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative analysis. Purity levels are often reported to be around 97-98%. calpaclab.comsigmaaldrich.com

| Parameter | Typical Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient |

| Detection | UV at ~254 nm or ~270 nm |

| Flow Rate | 1.0 mL/min |

This table outlines typical parameters for an HPLC analysis of pyridine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity and Byproduct Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the identification and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. researchgate.netresearchgate.net These impurities could be residual solvents from the synthesis or purification process, or byproducts of the chemical reactions. researchgate.net In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum for identification. This technique is highly sensitive and can detect trace amounts of contaminants. researchgate.net For instance, GC-MS can be used to confirm the absence of starting materials or related chlorinated pyridine species. nih.govbeilstein-journals.org

| Potential Impurity/Byproduct | Rationale for GC-MS Analysis |

| Residual Solvents (e.g., Toluene, Acetonitrile) | Monitoring for process-related volatile residues. |

| Chloropyridine Isomers | Identifying and quantifying isomeric byproducts from synthesis. |

| Partially Reacted Intermediates | Detecting precursors that have not fully reacted. |

This table lists potential volatile impurities and byproducts in this compound that can be profiled using GC-MS.

Computational and Theoretical Studies on 4 Chloropyridine 2,6 Dicarbonitrile

Electronic Structure and Molecular Geometry Investigations

Theoretical investigations into the electronic structure and geometry of 4-Chloropyridine-2,6-dicarbonitrile are crucial for predicting its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the ground-state properties and optimized geometries of molecules. For this compound, DFT calculations can provide valuable data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule in its lowest energy state.

Table 1: Representative Bond Lengths and Angles for Pyridine (B92270) Derivatives from Computational Studies

| Parameter | Bond | Calculated Value (Å/°) | Experimental Value (Å/°) |

| Bond Length | C-Cl | Value not available | Value not available |

| Bond Length | C-CN | Value not available | Value not available |

| Bond Angle | Cl-C4-C3 | Value not available | Value not available |

| Bond Angle | N1-C2-CN | Value not available | Value not available |

Note: This table is a template. Specific calculated and experimental values for this compound were not found in the searched literature. The table is intended to show the type of data that would be generated from DFT calculations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.net For a molecule like this compound, which is largely planar, conformational analysis would primarily focus on the rotation of the nitrile groups, although significant rotation is sterically hindered.

A relaxed PES scan, where the energy of the molecule is calculated at various fixed values of a specific dihedral angle while allowing other geometrical parameters to relax, can identify the most stable conformers (energy minima) and the transition states for their interconversion (saddle points). researchgate.net While specific studies on the conformational analysis and potential energy surfaces of this compound are not available, studies on substituted pyridines provide a framework for how such an analysis would be conducted. researchgate.net The planarity of the pyridine ring is a key feature, and the introduction of substituents can lead to minor puckering or distortions that can be quantified through computational methods.

Reactivity Predictions and Mechanistic Insights

Theoretical models are instrumental in predicting the reactivity of a molecule and elucidating the mechanisms of its reactions.

The chlorine atom at the 4-position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com Theoretical modeling can be used to investigate the reaction pathways for such substitutions. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com However, recent computational studies suggest that some SNAr reactions may proceed through a concerted mechanism. harvard.edu

For this compound, computational studies could model the reaction with various nucleophiles. sci-hub.se By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This would allow for the determination of activation energies, which are crucial for predicting reaction rates. The presence of two electron-withdrawing nitrile groups at the 2 and 6 positions is expected to significantly activate the pyridine ring towards nucleophilic attack, particularly at the 4-position. masterorganicchemistry.com

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.netresearchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

For this compound, the energy and distribution of the HOMO and LUMO can provide significant insights into its reactivity. The electron-withdrawing nature of the chlorine atom and the two nitrile groups is expected to lower the energy of the LUMO, making the molecule a good electrophile and susceptible to nucleophilic attack. An FMO analysis would likely show a large LUMO coefficient on the carbon atom attached to the chlorine, indicating that this is the most probable site for nucleophilic attack. The HOMO-LUMO energy gap is also an important indicator of chemical reactivity and stability. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Value not available |

| LUMO | Value not available |

| HOMO-LUMO Gap | Value not available |

Note: This table is a template. Specific FMO energy values for this compound were not found in the searched literature.

Spectroscopic Property Simulations

Computational methods can simulate various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of compounds.

Simulations of Nuclear Magnetic Resonance (NMR) spectra, including 1H and 13C chemical shifts and coupling constants, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govspectrabase.comnp-mrd.org Such simulations for this compound would predict the positions of peaks in its NMR spectra, which could be compared with experimental data for structural confirmation.

Computational vibrational spectroscopy can simulate infrared (IR) and Raman spectra. nih.govarxiv.orgcore.ac.ukresearchgate.netrsc.org By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can be invaluable for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as C-Cl stretching or C≡N stretching.

Time-dependent density functional theory (TD-DFT) is a common method for simulating electronic absorption spectra, such as UV-Vis spectra. mdpi.comrsc.orgmdpi.comrsc.orgnih.gov These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π → π* or n → π* transitions). For this compound, TD-DFT calculations could help in understanding its photophysical properties.

Computational Prediction of Vibrational (IR) and Electronic (UV-Vis) Spectra for Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Density Functional Theory (DFT) is a widely employed method for forecasting vibrational spectra (Infrared and Raman). nih.govresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be simulated. This simulation helps in the assignment of vibrational modes observed in experimental spectra, where each absorption band corresponds to a specific type of molecular motion, such as stretching, bending, or rocking of bonds. mdpi.com For instance, characteristic frequencies for C≡N (nitrile), C-Cl, and aromatic C-H and C=N bonds can be precisely calculated. mdpi.com The theoretical data, while often requiring a scaling factor to correct for approximations and anharmonicity, provides a basis for a detailed understanding of the molecule's vibrational behavior. nih.gov

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). mdpi.comnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as oscillation strengths and corresponding wavelengths (λmax), which correlate to the absorption peaks in an experimental UV-Vis spectrum. mdpi.com These calculations can elucidate the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of molecules with conjugated systems and heteroatoms like this compound. researchgate.net

Table 1: Illustrative Data from a DFT/TD-DFT Analysis for Spectroscopic Prediction Note: The following data is representative of a typical computational output for a molecule like this compound and is for illustrative purposes.

| Analysis Type | Calculated Parameter | Typical Value Range / Assignment | Corresponding Spectroscopic Technique |

| Vibrational | C≡N Stretch | 2200-2300 cm⁻¹ | Infrared (IR) / Raman |

| Vibrational | C-Cl Stretch | 700-850 cm⁻¹ | Infrared (IR) / Raman |

| Vibrational | Pyridine Ring Breathing | 990-1050 cm⁻¹ | Infrared (IR) / Raman |

| Electronic | λmax (π→π) | 250-350 nm | UV-Visible (UV-Vis) |

| Electronic | λmax (n→π) | 300-400 nm | UV-Visible (UV-Vis) |

| Electronic | Molar Absorptivity (ε) | 10⁴ - 10⁵ M⁻¹cm⁻¹ | UV-Visible (UV-Vis) |

Intermolecular Interaction Modeling

The crystal structure and bulk properties of molecular solids are governed by intermolecular interactions. Theoretical modeling is crucial for quantifying the contributions of forces such as hydrogen bonding and π-stacking. In molecules like this compound, the nitrogen atoms of the pyridine ring and nitrile groups can act as hydrogen bond acceptors, while the aromatic C-H groups can act as donors.

Studies on the closely related compound, 4-chloropyridine-2-carbonitrile, reveal the presence of weak C—H⋯N hydrogen bonds. nih.gov These interactions link molecules into chains or sheets. nih.gov Alongside these, π-stacking interactions between the electron-deficient pyridine rings are significant. nih.gov Computational models can precisely calculate the geometry and energy of these interactions. For π-stacking, key parameters such as the centroid-to-centroid distance, plane-to-centroid distance, and ring offset (slippage) are determined. nih.gov In 4-chloropyridine-2-carbonitrile, offset face-to-face π-stacking is observed with a centroid-to-centroid distance of 3.813 Å. nih.gov These theoretical assessments are vital for understanding how molecules self-assemble in the solid state.

Table 2: Calculated Intermolecular Interaction Parameters for the Analogous 4-Chloropyridine-2-carbonitrile

| Interaction Type | Parameter | Value | Significance |

| π-Stacking | Centroid-to-Centroid Distance | 3.813 (5) Å nih.gov | Distance between the centers of two parallel aromatic rings. |

| π-Stacking | Plane-to-Centroid Distance | 3.454 (4) Å nih.gov | Perpendicular distance from one ring's center to the other ring's plane. |

| π-Stacking | Ring Offset / Slippage | 1.615 (3) Å nih.gov | Lateral shift of one ring relative to the other. |

| Hydrogen Bonding | C—H⋯Nnitrile | - | Formation of one-dimensional chains via head-to-head interactions. nih.gov |

| Hydrogen Bonding | C—H⋯Npyridine | - | Contributes to the supramolecular assembly. nih.gov |

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak intermolecular interactions within a molecular system. mdpi.com Based on the electron density and its derivatives, the NCI method generates 3D graphical plots that highlight regions of non-covalent interactions. In these plots, different types of interactions are typically color-coded: strong attractive interactions like hydrogen bonds are shown in blue, very weak van der Waals interactions in green, and repulsive steric clashes in red. mdpi.com

For a crystal structure like that of this compound, an NCI analysis would provide a clear visual map of the forces holding the molecules together. It would allow for the identification of the specific C—H⋯N hydrogen bonds and the broad surfaces corresponding to π-stacking between pyridine rings. This method is particularly useful for identifying more subtle or unconventional interactions, such as C—Cl⋯N halogen bonds, which have been observed in similar structures like 2,6-Dichloropyridine-3,5-dicarbonitrile (B170279). researchgate.net NCI analysis thus offers a qualitative and intuitive understanding of the crystal packing, complementing the quantitative data from geometric and energetic calculations. researcher.life

Predictive Studies for Functional Material Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry, characteristics present in this compound, are often candidates for nonlinear optical (NLO) materials. Computational methods, particularly DFT, are routinely used to predict the NLO response of molecules. researchgate.netresearchgate.net Key NLO properties calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov

The magnitude of the first-order hyperpolarizability (β) is a primary indicator of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon. rsc.org Theoretical calculations can efficiently screen candidate molecules and explore how different substituents would modify their NLO response. For pyridine derivatives, the presence of electron-donating and electron-withdrawing groups can enhance the intramolecular charge transfer and thus increase the hyperpolarizability. researchgate.net The computed values are often compared to standard NLO materials like urea (B33335) to gauge their potential effectiveness. rsc.org

Table 3: Key Parameters Calculated in Predictive NLO Studies Note: This table illustrates the typical parameters evaluated in a computational NLO study.

| Parameter | Symbol | Description | Relevance |

| Dipole Moment | μ | A measure of the molecule's overall polarity. | Influences molecular packing and charge distribution. |

| Polarizability | α | The ability of the electron cloud to be distorted by an external electric field. | Describes the linear optical response. |

| First Hyperpolarizability | β | A measure of the second-order (nonlinear) response to an external electric field. | Indicates potential for applications like second-harmonic generation (SHG). nih.gov |

| Second Hyperpolarizability | γ | A measure of the third-order nonlinear response. | Relevant for applications like optical limiting. nih.gov |

Computational simulations are indispensable for predicting the electronic and photophysical properties of molecules for optoelectronic applications, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics. mdpi.com Key parameters derived from these simulations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is particularly important as it relates to the molecule's electronic excitation energy and can influence its color and photostability. mdpi.com

Simulations of pyridine-carbonitrile derivatives often reveal that their electronic properties are governed by intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part. researchgate.net This ICT character is crucial for fluorescence and other light-emitting properties. nih.gov Theoretical studies can predict absorption and emission wavelengths, fluorescence quantum yields, and charge transport properties. researchgate.netnih.gov These predictions guide the rational design of new materials, allowing for the fine-tuning of their properties—for example, by modifying substituents to shift emission colors or improve charge injection/transport capabilities for more efficient optoelectronic devices. mdpi.com

Applications of 4 Chloropyridine 2,6 Dicarbonitrile As a Versatile Chemical Building Block

Role in Advanced Organic Synthesis

The unique arrangement of reactive sites on the 4-chloropyridine-2,6-dicarbonitrile scaffold allows chemists to use it as a starting point for creating more complex and functionally diverse molecules. The chlorine atom and nitrile groups serve as handles for introducing new atoms and ring systems, leading to a wide array of derivatives. cymitquimica.com

Precursor for the Synthesis of Highly Functionalized Pyridine (B92270) Derivatives

The reactivity of its substituents makes this compound an excellent precursor for a variety of highly substituted pyridine compounds. The nitrile groups can be converted into other functional groups, while the chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities onto the pyridine core.

A notable example is the use of this compound to synthesize ligands through the transformation of its nitrile groups. In one synthetic pathway, the compound is first converted to 4-chloropyridine-2,6-dicarboxamide. This intermediate is then used to produce this compound, which subsequently reacts with 2-aminoacetaldehyde (B1595654) diethyl acetal (B89532) to yield 4-chloro-2,6-bis(1H-imidazol-2-yl)pyridine. eco-vector.compleiades.online This resulting molecule is a tridentate ligand, a class of compounds highly valuable in coordination chemistry. eco-vector.compleiades.onlinerjsvd.comarchivog.com

Another synthetic route involves the reaction of this compound with hydroxylamine (B1172632), followed by cyclization to form bis-oxadiazole-bridged pyridine ligands. ub.edu These transformations highlight the utility of the dicarbonitrile as a foundational structure for building more elaborate pyridine derivatives with specific functions.

| Precursor Compound | Reagents/Conditions | Resulting Derivative | Reference |

| This compound | 1. Conversion to dicarboxamide 2. Reaction with 2-aminoacetaldehyde diethyl acetal | 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine | eco-vector.com, pleiades.online, rjsvd.com, archivog.com |

| This compound | 1. Hydroxylamine 2. Trifluoroacetic acid, ethylene (B1197577) glycol | A bis(trifluoromethyl-oxadiazolyl)pyridine ligand (H2L4) | ub.edu |

Intermediate in the Construction of Complex Heterocyclic Scaffolds

Beyond simple functional group conversion, this compound serves as a key intermediate in building complex, multi-ring heterocyclic systems. The nitrile groups are particularly useful for constructing new rings fused or attached to the central pyridine core.

The synthesis of 2,6-bis(1H-imidazol-2-yl)-4-chloropyridine is a prime example of this application. eco-vector.compleiades.online Starting from the dicarbonitrile, two imidazole (B134444) rings are constructed at the 2- and 6-positions of the pyridine, creating a complex scaffold with significant potential for applications in materials and coordination chemistry. eco-vector.comrjsvd.comarchivog.com Similarly, the conversion of the nitrile groups into oxadiazole rings demonstrates the assembly of a multi-heterocyclic system from this versatile building block. ub.edu These synthetic strategies are crucial for developing new molecular architectures with tailored electronic and structural properties.

Building Block in Agrochemical Synthesis

This compound is utilized as an intermediate in the synthesis of agrochemicals. cymitquimica.comlookchem.com While specific commercial products derived directly from this compound are not detailed in the literature, its role as a building block is recognized within the industry. cymitquimica.commyuchem.com The broader class of chloropyridine carbonitriles is important in producing various agrochemical products, suggesting that the unique substitution pattern of this compound makes it a useful component for creating new active ingredients for crop protection. myuchem.comlookchem.com

Contributions to Coordination Chemistry

Coordination chemistry relies on ligands—molecules that bind to a central metal atom—to form metal complexes with specific properties. This compound is a valuable precursor for creating sophisticated ligands, which in turn are used to build novel metal complexes for applications in catalysis and materials science.

Ligand Design and Synthesis of Novel Metal Complexes

The transformation of this compound into multi-dentate ligands is a key application. As previously mentioned, it can be converted into the tridentate ligand 4-chloro-2,6-bis(1H-imidazol-2-yl)pyridine, which is designed to bind to metal ions through three nitrogen atoms. eco-vector.compleiades.onlinearchivog.com

In other work, researchers have synthesized a series of ligands by reacting this compound with hydroxylamine and then cyclizing the product to form oxadiazole rings. ub.edu These ligands were subsequently used to create platinum(II) complexes. The presence of the chlorine atom on the pyridine backbone was found to significantly influence the photophysical properties, such as fluorescence, of the resulting metal complexes. ub.edu The compound has also been noted as a component in a ruthenium(II) complex, which has applications in solar cells due to its efficiency in electron transfer processes. biosynth.com

| Ligand Precursor | Ligand Synthesized | Metal Complex Formed | Application/Property | Reference |

| This compound | 2,6-bis(1H-imidazol-2-yl)-4-chloropyridine | Not specified | Described as a "promising tridentate ligand" | eco-vector.com, pleiades.online |

| This compound | H2L4 (a bis-oxadiazole pyridine) | Platinum(II) complexes | Luminescent materials; properties influenced by the chloro-substituent | ub.edu |

| This compound | Not specified | Ruthenium(II) complex | Solar cells, efficient electron transfer | biosynth.com |

Application in Catalysis, particularly Transition Metal Catalysis

Ligands derived from this compound are suitable for use in transition metal catalysis. The resulting metal complexes can act as catalysts for various organic reactions. cymitquimica.combiosynth.com For instance, the ruthenium(II) complex mentioned for its use in solar cells facilitates electron transfer, a fundamental process in many catalytic cycles. biosynth.com The development of ligands that can be fine-tuned electronically—for example, by the inclusion of an electron-withdrawing chlorine atom—is crucial for designing catalysts with specific activities and selectivities. ub.edu While the primary research focus has often been on the synthesis and photophysical properties of these complexes, the ligand structures derived from this compound are of a class that is widely employed in the field of homogeneous catalysis. nih.govresearchgate.net

Role in Supramolecular Assembly via Metal-Ligand Coordination

This compound serves as a foundational building block in supramolecular chemistry, primarily through the directed self-assembly of complex architectures via metal-ligand coordination. The strategic placement of nitrogen atoms within the pyridine ring and the two nitrile groups allows it to act as a versatile ligand, coordinating with various metal centers. This coordination directs the formation of larger, ordered supramolecular structures. ub.edunih.govruben-group.de

The substitution of one metal for another, a process known as transmetalation, can be employed within these self-assembled systems to synthesize new, complex molecules that may not be accessible through direct synthesis. nih.gov In such supramolecular assemblies, the multivalent nature of the coordination bonds allows for the exchange of a metal ion without catastrophic disruption of the entire structure. nih.gov This exchange can alter the local binding environment and, in some cases, lead to significant changes in the secondary and tertiary structure of the assembly. nih.gov

Research has demonstrated the synthesis of ligands derived from this compound for creating luminescent platinum(II) complexes. For instance, N^N^N tridentate ligands have been synthesized using this compound as a precursor. nih.govresearchgate.net These ligands, when complexed with platinum, can form tweezer-like compounds that exhibit intra- and intermolecular interactions, such as Pt⋯Pt and π⋯π stacking, leading to the formation of stable aggregates with distinct photophysical properties. ub.edu The resulting emission properties of these supramolecular assemblies are directly affected by this aggregation. ub.edu The interplay of weak interactions, including those with the surrounding microenvironment, is crucial in the construction of these high-order hierarchical structures. ub.edu

Development in Materials Science

The unique electronic and structural characteristics of this compound make it a valuable component in the development of advanced materials. Its incorporation into polymers and frameworks leads to novel properties suitable for a range of applications in electronics and energy.

Incorporation into Conductive Polymers and Organic Electronics

This compound is a precursor for functional components in conductive polymers and organic electronic devices. Metallopolymers, which incorporate metal centers into their structure, represent a fascinating class of functional soft materials. nih.gov These materials are explored for use in emissive devices, photovoltaics, and sensors. nih.gov

Ligands derived from this compound have been used to synthesize platinum(II)-functionalized polymers. nih.gov These metallopolymers can exhibit specific emissive properties; for example, polymers bonded with platinum complexes have shown ³MMLCT (metal-metal-to-ligand charge transfer) emission, which is crucial for applications in devices like light-emitting electrochemical cells (LECs). nih.govresearchgate.net The ionic nature of some of these metallopolymers is advantageous for LECs, as they can function as both the emitter and the ionic dopant, simplifying device architecture. researchgate.net The ability to tune the properties of these materials by modifying the ligand structure, such as including the chloro-substituent from the parent dicarbonitrile, allows for the rational design of materials for specific electronic applications. nih.gov

Utility in the Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net The modularity and tunable structures of these materials have led to applications in gas storage, catalysis, and sensing. nih.govresearchgate.net this compound is identified as a promising building block, or "tecton," for these materials, often categorized as a MOF ligand. researchgate.netbldpharm.com

The pyridine nitrogen and dinitrile functionalities provide multiple coordination sites for binding to metal centers, facilitating the formation of 1D, 2D, or 3D network structures. nih.govresearchgate.net For example, hydrothermal reactions involving the related 2,6-dicyanopyridine with silver salts have yielded intriguing network structures where the ligand coordinates to the metal centers. researchgate.net The resulting coordination polymers can form 2D square grids that stack into 3D networks with channels capable of hosting guest molecules. researchgate.net

The synthesis of tridentate ligands from this compound further expands its utility. pleiades.online These ligands can react with metal salts to form coordination polymers where the structural and functional properties are dictated by the combination of the metal and the ligand. nih.govchimia.ch This "materials by design" approach allows for the systematic modification of framework structures to achieve desired properties, such as specific pore sizes, shapes, and chemical environments for applications in heterogeneous catalysis or selective adsorption. researchgate.net

Applications in Optoelectronic and Energy Conversion Materials (e.g., Solar Cell Components)

This compound and its derivatives are significant in the field of optoelectronic and energy conversion materials, particularly in the development of solar cells. biosynth.comambeed.comacrospharmatech.com The compound itself, when used to form a ruthenium(II) complex, has been employed in solar cells due to its high efficiency. biosynth.comcymitquimica.com This efficiency is attributed to its role as an effective acceptor for singlet excitation and its long fluorescence lifetime, which facilitates efficient electron transfer from the excited state to the ground state. biosynth.com

The molecule is a key intermediate for creating more complex functional materials. It is a precursor for ligands used in Dye-Sensitized Solar Cells (DSSC) and Organic Photovoltaic (OPV) materials. ambeed.comacrospharmatech.com For instance, it can be converted into 4-chloro-2,6-bis(1H-imidazol-2-yl)pyridine, a promising tridentate ligand for creating new functional materials. pleiades.online

Furthermore, derivatives of chloropyridine dicarbonitriles are used to synthesize fluorescent dyes with tunable photophysical properties. beilstein-journals.orgresearchgate.net These "push-pull" molecules, which contain electron-donating and electron-accepting groups, can exhibit strong solvatochromism—a change in color with the polarity of the solvent. beilstein-journals.org This property is highly desirable for creating materials for sensors and optoelectronic devices. The ability to tune the emission color across the visible spectrum by simple modification of the molecular structure makes these compounds versatile for creating a wide array of fluorescent materials. beilstein-journals.org

Future Research Directions and Outlook

Development of Innovative and Sustainable Synthetic Routes for 4-Chloropyridine-2,6-dicarbonitrile

The pursuit of innovative and sustainable methods for synthesizing this compound is a key focus of current research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Consequently, the development of greener and more efficient protocols is of paramount importance.

One promising approach involves the use of readily available starting materials and environmentally benign catalysts. For instance, a method for the multigram-scale preparation of the related 4-chloropyridine-2,6-dicarbonyl dichloride highlights the deoxygenative chlorination of a pyridine (B92270) N-oxide with oxalyl chloride as a key transformation. researchgate.net While not directly for the dicarbonitrile, this points to the potential for adapting such efficient, large-scale procedures. The synthesis of various pyridine dicarbonitrile derivatives through multi-component reactions (MCRs) also offers a pathway to more atom-economical and efficient processes. researchgate.net These MCR strategies often utilize greener catalysts and solvents, such as water, and can lead to high yields of highly functionalized pyridine derivatives. researchgate.net Future research will likely focus on adapting these sustainable methodologies to the specific synthesis of this compound, potentially from readily accessible precursors like chelidamic acid. archivog.com

In-Depth Mechanistic Understanding of its Diverse Reactivity and Selectivity Profiles

A thorough understanding of the reaction mechanisms governing the reactivity and selectivity of this compound is crucial for its effective utilization. The pyridine ring, substituted with two electron-withdrawing nitrile groups and a chloro substituent, exhibits a unique electronic profile that dictates its behavior in chemical transformations.

The chlorine atom at the 4-position is susceptible to nucleophilic substitution, a key reaction for introducing further functionality. Studies on related 4-halopyridines have shown that their reactivity with nucleophiles like thiols can be significantly enhanced upon N-methylation, which increases the electrophilicity of the pyridine ring. nih.gov This suggests that the reactivity of this compound can be finely tuned. The nitrile groups can also participate in a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions, further expanding the synthetic utility of this scaffold. Understanding the interplay between the directing effects of the nitrogen atom, the electron-withdrawing nature of the nitrile groups, and the leaving group ability of the chloro substituent is essential for predicting and controlling reaction outcomes.

Design and Synthesis of Complex Molecular Architectures Incorporating the Pyridine Dicarbonitrile Motif

The pyridine dicarbonitrile motif is a valuable component in the design and synthesis of complex molecular architectures with tailored properties. The rigid and planar nature of the pyridine ring, combined with the versatile reactivity of the nitrile and chloro groups, makes it an attractive building block for constructing supramolecular assemblies, dendrimers, and macrocycles.